molecular formula C7H12O3 B2547863 Methyl 2-methyloxolane-3-carboxylate CAS No. 1330754-42-1

Methyl 2-methyloxolane-3-carboxylate

Cat. No.: B2547863
CAS No.: 1330754-42-1
M. Wt: 144.17
InChI Key: JOQJAUHKZQYHKY-UHFFFAOYSA-N
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Description

Methyl 2-methyloxolane-3-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-methyloxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-6(3-4-10-5)7(8)9-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJAUHKZQYHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Drug Discovery & Fine Chemicals

Executive Summary

Methyl 2-methyloxolane-3-carboxylate (CAS 1330754-42-1), also known as methyl 2-methyltetrahydrofuran-3-carboxylate, is a specialized heterocyclic building block.[1] It serves as a critical scaffold in the synthesis of complex pharmaceutical intermediates—particularly nucleoside analogs and peptidomimetics—and high-value flavor compounds. This guide details its physicochemical profile, stereochemical intricacies, and validated synthetic pathways, providing a roadmap for its integration into discovery and process workflows.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule features a tetrahydrofuran (oxolane) core substituted with a methyl group at the C2 position and a methyl ester functionality at the C3 position. This substitution pattern introduces two chiral centers, creating significant stereochemical versatility.

Identification Data[3][4][7][9]
ParameterValue
IUPAC Name Methyl 2-methyloxolane-3-carboxylate
Common Name Methyl 2-methyltetrahydrofuran-3-carboxylate
CAS Number 1330754-42-1
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
SMILES COC(=O)C1CCC(O1)C
Precursor CAS 6141-58-8 (Methyl 2-methylfuran-3-carboxylate)
Predicted Physical Properties

Note: As a specialized intermediate, experimental data is limited. Values below are calculated based on structure-property relationships (QSPR) of analogous tetrahydrofuran esters.

PropertyValue / Range
Boiling Point 185°C - 195°C (at 760 mmHg)
Density 1.05 ± 0.05 g/cm³
LogP ~0.8 (Lipophilic, suitable for CNS penetration scaffolds)
Flash Point >65°C (Predicted)
Solubility Soluble in alcohols, ethers, DCM; sparingly soluble in water.

Stereochemistry: The Critical Variable

The presence of chiral centers at C2 and C3 results in four possible stereoisomers, existing as two diastereomeric pairs: cis and trans.

  • Cis-isomer: The methyl group (C2) and ester group (C3) are on the same face of the ring.

  • Trans-isomer: The substituents are on opposite faces.

Impact on Reactivity:

  • Steric Hindrance: The cis isomer typically exhibits greater steric shielding of the ester carbonyl, potentially reducing the rate of hydrolysis or nucleophilic attack compared to the trans isomer.

  • Thermodynamic Stability: The trans isomer is generally thermodynamically favored due to reduced 1,2-diaxial interactions.

Synthesis & Production Protocols

The primary industrial and laboratory route involves the catalytic hydrogenation of the aromatic furan precursor. This method is preferred for its atom economy and scalability.

Validated Synthetic Pathway (Hydrogenation)

Precursor: Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8).

Reaction:



Protocol:

  • Catalyst Selection: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C). Rhodium is often preferred for furan ring saturation to minimize hydrogenolysis (ring opening).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Conditions:

    • Pressure: 3–5 bar (50–75 psi) H₂.

    • Temperature: 25°C – 40°C.

    • Time: 4–12 hours.

  • Work-up: Filter catalyst through Celite; concentrate filtrate under reduced pressure.

  • Purification: Fractional distillation is required to separate diastereomers if necessary.

Pathway Visualization

The following diagram illustrates the synthesis logic, moving from the aromatic precursor to the target scaffold and its downstream derivatives.

SynthesisPathway Precursor Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8) H2 Hydrogenation (H2, Rh/Al2O3, MeOH) Precursor->H2 Ring Saturation Target Methyl 2-methyloxolane-3-carboxylate (CAS 1330754-42-1) H2->Target Yields Cis/Trans Mix Pharma Nucleoside Analogs (Pharma Intermediates) Target->Pharma Reduction/Coupling Flavor Thiol/Thioester Derivatives (Flavor Chemistry) Target->Flavor Thiolation

Caption: Catalytic hydrogenation route from furan precursor to the target oxolane scaffold and downstream applications.

Applications in Research & Development

Pharmaceutical Building Block

The oxolane ring is a bioisostere for proline and ribose rings.

  • Peptidomimetics: The 2,3-substituted pattern mimics the constrained geometry of proline, making this ester a valuable precursor for non-natural amino acid synthesis used in peptide stability studies.

  • Nucleoside Analogs: Reduction of the ester to the primary alcohol (2-methyloxolane-3-methanol) provides a linker for attaching nucleobases, relevant in antiviral drug research.

Flavor and Fragrance Chemistry

Substituted tetrahydrofurans are potent odorants.

  • Meat & Savory Profiles: Reaction of the ester with sulfur nucleophiles (e.g., H₂S or thiols) yields thioesters or thiol-substituted tetrahydrofurans, which are key components in "meaty" or "roasted coffee" flavor profiles.

  • Chiral Resolution: The specific enantiomers of these derivatives often possess distinct olfactory thresholds, necessitating the use of the chiral ester as a starting material.

Safety & Handling Protocol

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H227: Combustible liquid.

Standard Operating Procedure (SOP):

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Esters are susceptible to hydrolysis; exclude moisture.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • BLD Pharm. (2023). Product Catalog: Methyl 2-methyltetrahydrofuran-3-carboxylate (CAS 1330754-42-1).[1][3][4][5][6] Retrieved from

  • PubChem. (2023). Methyl 2-methylfuran-3-carboxylate (Precursor Data). National Library of Medicine.[2] Retrieved from

  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(13).
  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran: A Green Solvent and Building Block. Current Organic Chemistry. (Context on the stability and reactivity of the 2-MeTHF scaffold).

Sources

An In-depth Technical Guide to Substituted 2-Methyloxolanes for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the nomenclature, synthesis, and application of substituted 2-methyloxolanes, with a particular focus on their relevance to researchers, scientists, and drug development professionals. While specific data on "Methyl 2-methyloxolane-3-carboxylate" is limited in current scientific literature, this document will extrapolate from closely related analogs and the parent heterocycle to provide a robust framework for understanding its potential characteristics and utility.

Introduction: The 2-Methyloxolane Scaffold in Medicinal Chemistry

The oxolane, or tetrahydrofuran (THF), ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component for molecular design. The methylated analog, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), offers an additional chiral center and altered lipophilicity, providing further opportunities for refining the pharmacokinetic and pharmacodynamic profiles of drug candidates. Substituted 2-methyloxolanes are key building blocks in the synthesis of complex molecules with a wide range of biological activities, from antiviral to anticancer agents.[1][2]

IUPAC Nomenclature and Synonyms

The systematic naming of substituted oxolanes follows the IUPAC rules for heterocyclic compounds. The parent heterocycle is "oxolane." Numbering begins at the oxygen atom and proceeds around the ring.

For the target molecule, Methyl 2-methyloxolane-3-carboxylate , the IUPAC name is unambiguous:

  • Oxolane : Indicates the five-membered saturated ring containing one oxygen atom.

  • 2-methyl : A methyl group is attached to the carbon atom at position 2.

  • 3-carboxylate : An ester group is attached to the carbon atom at position 3.

  • Methyl : The ester is a methyl ester.

Common synonyms often replace "oxolane" with "tetrahydrofuran":

  • Methyl 2-methyltetrahydrofuran-3-carboxylate

  • 3-(Methoxycarbonyl)-2-methyltetrahydrofuran

It is crucial to distinguish this from its regioisomer, Methyl 2-methyloxolane-2-carboxylate , which has both the methyl and carboxylate groups at the 2-position.[3][4] This isomer is more readily documented in chemical databases.

Table 1: Comparison of Related 2-Methyloxolane Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-methyloxolane-2-carboxylate1218915-91-3C₇H₁₂O₃144.17
2-Methyloxolane (2-MeTHF)96-47-9C₅H₁₀O86.13
Methyl 2-methylfuran-3-carboxylate6141-58-8C₇H₈O₃140.14

Physicochemical Properties and Stereochemistry

The physicochemical properties of Methyl 2-methyloxolane-3-carboxylate can be inferred from its structure and comparison with related compounds. It is expected to be a liquid at room temperature with moderate polarity. The presence of the ester group will increase its polarity compared to the parent 2-methyloxolane.

Stereoisomerism: The molecule possesses two chiral centers at positions 2 and 3 of the oxolane ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative and absolute stereochemistry will significantly influence its biological activity and interaction with chiral targets such as enzymes and receptors. The synthesis of stereopure isomers is a key challenge and a critical aspect of its use in drug development.

Synthesis of Substituted 2-Methyloxolanes

The synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry, with numerous methods available for the stereoselective construction of the five-membered ring.[5]

General Strategies

Common synthetic routes to substituted oxolanes include:

  • Cyclization of diols: Acid-catalyzed dehydration of 1,4-diols is a classical method.

  • Intramolecular Williamson ether synthesis: Reaction of a halo-alcohol with a base.

  • Cycloadditions: [3+2] cycloadditions of epoxides with electron-rich alkenes.

  • Ring-closing metathesis: Of dienes followed by reduction.

  • Oxidative cyclization of alkenols.

Potential Synthetic Route for Methyl 2-methyloxolane-3-carboxylate

A plausible, though not explicitly documented, synthetic approach to Methyl 2-methyloxolane-3-carboxylate could involve the following key steps, as illustrated in the workflow diagram below. This hypothetical pathway is based on established organic chemistry principles.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product start1 Commercially Available Chiral Precursor step1 Nucleophilic Opening of Epoxide start1->step1 start2 Malonic Ester Derivative start2->step1 Michael Addition step2 Lactonization step1->step2 Acid or Base Catalysis step3 Reduction of Lactone step2->step3 e.g., DIBAL-H step4 Esterification step3->step4 Methanol, Acid Catalyst product Methyl 2-methyloxolane-3-carboxylate (Target Molecule) step4->product

Caption: Hypothetical synthetic workflow for Methyl 2-methyloxolane-3-carboxylate.

Experimental Protocol (Hypothetical):

  • Epoxide Opening: A chiral epoxide, such as (R)-propylene oxide, can be reacted with a nucleophile like diethyl malonate in the presence of a base. This would establish the stereocenter at what will become the 2-position.

  • Cyclization/Lactonization: The resulting intermediate could be induced to cyclize, potentially through a lactonization reaction, to form a substituted butyrolactone.

  • Reduction and Functional Group Manipulation: The lactone can be selectively reduced to the corresponding diol. The ester groups from the malonate can then be manipulated, for instance, by hydrolysis and selective re-esterification, to yield the desired carboxylate at the 3-position.

  • Final Cyclization: An acid-catalyzed cyclization of the diol would form the 2-methyloxolane ring.

Applications in Drug Discovery and Development

The tetrahydrofuran motif is a cornerstone in modern drug design, valued for its ability to improve aqueous solubility and act as a hydrogen bond acceptor, thereby enhancing interactions with biological targets.[1]

2-Methyloxolane as a Bio-based Solvent

Beyond its role as a molecular scaffold, 2-methyloxolane (2-MeTHF) is recognized as a green, bio-based solvent that can replace less environmentally friendly solvents like dichloromethane and THF in various chemical processes.[6][7][8] Its higher boiling point and reduced miscibility with water simplify extractions and reduce energy consumption during solvent removal.[9][10][11]

Tetrahydrofuran Derivatives in FDA-Approved Drugs

The significance of the substituted tetrahydrofuran core is underscored by its presence in several marketed drugs. For instance, in HIV protease inhibitors like amprenavir and darunavir, the bis-tetrahydrofuran moiety plays a critical role in binding to the enzyme's active site.[12] These examples highlight the potential for novel substituted 2-methyloxolanes, including carboxylate derivatives, to serve as valuable building blocks for new therapeutic agents.

G cluster_scaffold Core Scaffold cluster_applications Potential Therapeutic Areas scaffold Substituted 2-Methyloxolane app1 Antiviral Agents (e.g., HIV Protease Inhibitors) scaffold->app1 app2 Anticancer Agents scaffold->app2 app3 CNS-Active Compounds scaffold->app3 app4 Metabolic Disease Modulators scaffold->app4

Caption: Potential applications of the substituted 2-methyloxolane scaffold.

Conclusion and Future Perspectives

While "Methyl 2-methyloxolane-3-carboxylate" remains a molecule with sparse specific documentation, its structural components—the 2-methyloxolane ring and a carboxylate functional group—are of high interest in contemporary medicinal chemistry. The principles of its nomenclature, potential synthetic routes, and likely applications can be confidently extrapolated from the rich body of literature on related compounds. As the demand for novel, stereochemically complex building blocks for drug discovery continues to grow, it is anticipated that synthetic methodologies enabling access to specific isomers of such substituted oxolanes will become increasingly valuable. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(14), 1587–1602. [Link]

  • PubChem. Methyl 2-methylfuran-3-carboxylate. [Link]

  • Ghosh, A. K., Gemma, S., & Baldridge, A. (2009). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 52(22), 7074–7085. [Link]

  • Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(8), 695–715. [Link]

  • ResearchGate. Structures of selected drugs containing THF ring. [Link]

  • PubChem. Methyl tetrahydrofuran-2-carboxylate. [Link]

  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(8), 1339-1341. [Link]

  • Chem-Impex. Methyl tetrahydrofuran-2-carboxylate. [Link]

  • Monticelli, S., & Luisi, R. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 13, 636–643. [Link]

  • Monument Chemical. 2-Methyltetrahydrofuran (2-MethylTHF). [Link]

  • MDPI. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]

  • PubChem. 2-Methyltetrahydrofuran. [Link]

  • Sutton, S. C., et al. (2016). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 20(4), 813-821. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E. [Link]

  • SpectraBase. 2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. [Link]

  • ResearchGate. 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. [Link]

  • Springer. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]

  • Sicaire, A. G., et al. (2015). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 20(7), 12555-12577. [Link]

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]

  • The Good Scents Company. 2-methyl-3-tetrahydrofuran thiol. [Link]

  • Beccari, F., et al. (2024). 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee beans. Food Chemistry, 457, 140135. [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2022). Safety assessment of 2‐methyloxolane as a food extraction solvent. EFSA Journal, 20(3), e07176. [Link]

  • PubChem. 2-Methyloxolan-3-ol. [Link]

  • MDPI. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. [Link]

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of 2,3-Disubstituted Oxolane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane (tetrahydrofuran) ring is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. The conformational preferences of this five-membered heterocycle, particularly when substituted at the 2 and 3 positions, profoundly influence its physicochemical properties and biological function. This in-depth technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of 2,3-disubstituted oxolane rings. We will delve into the theoretical underpinnings of oxolane conformation, explore the key experimental and computational techniques for its elucidation, and discuss the critical role of stereoelectronic effects in governing conformational equilibria. This guide is intended to equip researchers with the knowledge and practical insights necessary to confidently and accurately characterize the three-dimensional architecture of this important class of molecules.

The Dynamic World of the Oxolane Ring: Beyond a Planar Representation

Unlike the simple, flat representation often depicted in two-dimensional drawings, the saturated five-membered oxolane ring is inherently non-planar to alleviate torsional strain.[1] This non-planarity gives rise to a dynamic conformational landscape, primarily described by a phenomenon known as pseudorotation.[2] This internal motion allows the ring to seamlessly interconvert between a continuum of puckered conformations with very low energy barriers.[3]

The two most commonly discussed conformations on the pseudorotation pathway are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.[4] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three. The energy difference between these conformers in unsubstituted tetrahydrofuran is very small, making it a highly flexible system.[5] However, the introduction of substituents at the 2 and 3 positions dramatically alters the energy landscape, leading to distinct conformational preferences that are critical to the molecule's function.

The Investigator's Toolkit: Techniques for Unraveling Oxolane Conformation

A multi-faceted approach, combining experimental and computational methods, is essential for a thorough and reliable conformational analysis of 2,3-disubstituted oxolanes. Each technique provides a unique piece of the puzzle, and their synergistic application leads to a more complete understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For 2,3-disubstituted oxolanes, several NMR parameters are particularly informative.

The magnitude of the three-bond coupling constant (³J_HH) between vicinal protons is exquisitely sensitive to the dihedral angle (φ) between them, a relationship described by the Karplus equation.[6][7] By measuring the ³J_HH values for the protons on C2 and C3, we can deduce the dihedral angles and, consequently, the preferred conformation of the ring.

The Karplus Equation:

J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters that depend on the specific molecular fragment.[6]

Table 1: Representative ³J_HH Coupling Constants and Corresponding Dihedral Angles in Cyclic Ethers

Dihedral Angle (φ)Typical ³J_HH (Hz)Conformation
~0°8 - 10Eclipsed (cis)
~60°2 - 4Gauche
~90°0 - 2
~120°2 - 4Gauche
~180°10 - 14Anti-periplanar (trans)

Note: These are approximate values and can be influenced by substituent electronegativity and other factors.[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified 2,3-disubstituted oxolane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.[9]

  • ¹H NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure sufficient digital resolution to accurately measure coupling constants.

  • Spectral Analysis: Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.[10]

  • Extraction of Coupling Constants: Extract the ³J_H2,H3 coupling constant from the multiplicity of the H2 and H3 signals.

  • Application of the Karplus Equation: Use an appropriate set of Karplus parameters to calculate the corresponding dihedral angle(s). It is often necessary to consider a weighted average of conformations if the ring is flexible.[11]

  • Conformational Assignment: Compare the experimentally derived dihedral angle with the theoretical angles for different envelope and twist conformers to determine the predominant conformation in solution.

NOE experiments (NOESY and ROESY) detect the transfer of magnetization between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[12] This is an invaluable tool for determining the relative stereochemistry and conformational preferences of substituents. For instance, a strong NOE between a substituent at C2 and a substituent at C3 would indicate a cis relationship and a conformation that brings these groups into close proximity.

  • Sample Preparation: Prepare a sample as described for ¹H NMR, ensuring it is free of particulate matter. For small molecules, degassing the sample by the freeze-pump-thaw method can enhance the NOE effect.[11]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz is recommended).[9]

  • NOESY/ROESY Pulse Sequence: Employ a standard 2D NOESY or ROESY pulse sequence.[13] For small molecules (MW < 600), NOESY is generally preferred. For mid-sized molecules where the NOE may be close to zero, ROESY is the better choice.[11]

  • Mixing Time Optimization: The mixing time is a crucial parameter. For small molecules, a mixing time of 200-600 ms is a good starting point.[9][14]

  • Data Analysis: Analyze the 2D spectrum for cross-peaks that indicate through-space correlations between protons. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[13]

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[15] This technique is the gold standard for determining bond lengths, bond angles, and dihedral angles, providing a static snapshot of the molecule in its crystalline form. While the solid-state conformation may not always be the same as the predominant conformation in solution, it provides an invaluable reference point and can reveal key intramolecular interactions.

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of sufficient quality (typically > 0.1 mm in all dimensions, without significant defects).[6] Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[16]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.[6]

Computational Chemistry: Modeling the Conformational Energy Landscape

Computational methods are indispensable for exploring the full conformational space of flexible molecules like 2,3-disubstituted oxolanes and for providing a theoretical framework to interpret experimental data.[18]

A thorough conformational search is the first step to identify all low-energy conformers. This can be achieved using molecular mechanics force fields followed by higher-level quantum mechanical calculations to obtain accurate relative energies.[5]

  • Initial Structure Generation: Build the 2,3-disubstituted oxolane in silico.

  • Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94, OPLS3e).

  • Geometry Optimization and Energy Calculation: The low-energy conformers from the search are then subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP or M06-2X functionals with a triple-zeta basis set (e.g., def2-TZVP, 6-311++G(2d,2p)) are often good choices for this type of system.[19][20]

  • Solvation Effects: To model the solution-state environment, it is crucial to include a continuum solvation model (e.g., CPCM, SMD) in the DFT calculations.[21][22]

  • Analysis of Results: Analyze the relative energies of the optimized conformers to determine their Boltzmann populations. Calculate key geometric parameters such as dihedral angles to compare with experimental data.

G cluster_0 Computational Workflow Initial Structure Initial Structure Conformational Search Conformational Search DFT Optimization DFT Optimization Solvation Model Solvation Model Analysis Analysis

The Guiding Principles: Steric and Stereoelectronic Effects

The conformational preferences of 2,3-disubstituted oxolanes are governed by a delicate interplay of steric and stereoelectronic effects.

Steric Hindrance

As with any cyclic system, bulky substituents will generally prefer to occupy pseudo-equatorial positions to minimize steric clashes with other ring atoms and substituents.

Stereoelectronic Effects

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, can often override steric considerations. In 2,3-disubstituted oxolanes, two key stereoelectronic effects are at play:

  • The Anomeric Effect: This effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (in this case, C2) to favor an axial or pseudo-axial orientation.[23] This preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C2-substituent bond.[1]

  • The Gauche Effect: This effect describes the tendency of molecules containing the F-C-C-X fragment (where X is an electronegative atom like oxygen) to prefer a gauche conformation.[24] In the context of a 2,3-disubstituted oxolane with electronegative substituents, this can influence the preferred dihedral angle between the C2-substituent and C3-substituent bonds.

G cluster_0 Factors Influencing Conformation ConformationalEquilibrium Conformational Equilibrium StericEffects Steric Hindrance StereoelectronicEffects Stereoelectronic Effects AnomericEffect Anomeric Effect GaucheEffect Gauche Effect

Case Study: Conformational Analysis of a Hypothetical 2,3-Dimethyloxolane

Let's consider the cis and trans isomers of 2,3-dimethyloxolane to illustrate the application of these principles.

Table 2: Predicted Conformational Data for cis- and trans-2,3-Dimethyloxolane

IsomerPredicted Predominant ConformerH2-C2-C3-H3 Dihedral Angle (φ)Predicted ³J_H2,H3 (Hz)Key NOE Correlations
cisPseudo-diequatorial~40-60°~3-5H2 ↔ H3, Me2 ↔ Me3
transPseudo-diequatorial~140-160°~8-10H2 ↔ Me3, H3 ↔ Me2

In the cis isomer, both methyl groups can occupy pseudo-equatorial positions to minimize steric strain, resulting in a smaller dihedral angle between H2 and H3 and consequently a smaller coupling constant. Strong NOEs would be expected between the two methyl groups and between H2 and H3.

In the trans isomer, a pseudo-diequatorial arrangement of the methyl groups would lead to a larger, anti-like dihedral angle between H2 and H3, resulting in a larger coupling constant. NOEs would be expected between H2 and the C3-methyl group, and between H3 and the C2-methyl group, but not between the two methyl groups.

Conclusion

The conformational analysis of 2,3-disubstituted oxolane rings is a critical aspect of understanding their chemical reactivity and biological activity. A judicious combination of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a powerful and robust strategy for elucidating their three-dimensional structures. A thorough appreciation of the interplay between steric and stereoelectronic effects is essential for rationalizing the observed conformational preferences. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently tackle the conformational analysis of this important class of heterocyclic compounds.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the furanose ring in nucleic acids and their analogs. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
  • Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980).
  • Mamajanov, I., & Anisimov, V. M. (2010). A new diagnostic of the most populated conformer of tetrahydrofuran in the gas phase. The Journal of Physical Chemistry A, 114(45), 12298–12306.
  • Luger, P. (2015). Modern X-ray analysis on single crystals: a practical guide. Walter de Gruyter GmbH & Co KG.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • McCabe, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1755. [Link]

  • Cramer, C. J., & Truhlar, D. G. (1999). Implicit Solvation Models: Equilibria, Structure, Spectra, and Dynamics. Chemical Reviews, 99(8), 2161-2200. [Link]

  • Anomeric effect. (2023, October 27). In Wikipedia. [Link]

  • O'Hagan, D. (2000). The fluorine gauche effect. Journal of Fluorine Chemistry, 100(1-2), 127-133.
  • Karplus equation. (n.d.). Fiveable. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

  • Tormena, C. F., Cormanich, R. A., & Rittner, R. (2013). NMR Spectroscopy: a Tool for Conformational Analysis. Current Organic Chemistry, 17(1), 2-23.
  • 2D NOESY and ROESY for Small Molecules. (n.d.). Indiana University NMR Facility. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023, November 24). Molecules, 28(23), 7805. [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). University of Missouri-St. Louis. [Link]

  • Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. (2021, December 6). Molecules, 26(23), 7409. [Link]

  • 1D NOESY made easy. (2021, March 10). University of Wisconsin-Madison, Chemistry Department, NMR Facility. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. Online version (2019-) created by S. J. Chalk. [Link]

  • Energy levels for pseudorotation and their application to cyclopentane, tetrahydrofuran and 1,3-dioxolan. (1983). Journal of the Chemical Society, Faraday Transactions 2, 79(3), 475-487. [Link]

  • A heterogeneous conductorlike solvation model. (2009, July 27). The Journal of Chemical Physics, 131(4), 044111. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv. [Link]

  • 2.7: NMR - Interpretation. (2019, June 5). Chemistry LibreTexts. [Link]

  • Substituent Effects on Conformational Equilibria: Substituted Thiobenzanilides. (1999).
  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2013). Russian Journal of Organic Chemistry, 49(11), 1629-1634. [Link]

  • dihedral angles, J-values, & the Karplus equation. (2022, October 24). YouTube. [Link]

  • How to choose a functional and basis set for your DFT calculation. (2024, July 21). YouTube. [Link]

  • Karplus equation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • 5.4: NOESY Spectra. (2021, October 24). Chemistry LibreTexts. [Link]

  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2013, November 25). Russian Journal of Organic Chemistry, 49(11), 1629-1634. [Link]

  • Which functional should I choose?. (2008, December 15). Burke Group, UC Irvine. [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (2003, April 4). Molecules, 8(4), 350-395. [Link]

  • N.m.r. And Conformational Analysis of Some 2,3-disubstituted Methyl alpha-L-rhamnopyranosides. (1988). Carbohydrate Research, 172(2), 171-185. [Link]

  • Synthesis of 2,3-trans disubstituted tetrahydrofurans through sequential xanthate radical addition-substitution reactions. (2006, March 17). The Journal of Organic Chemistry, 71(6), 2352-2359. [Link]

  • NMR detection and conformational dependence of two, three, and four-bond isotope shifts due to deuteration of backbone amides. (2018). DSpace@MIT. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 21). Angewandte Chemie International Edition, 61(36), e202205735. [Link]

  • H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. (2021). SJSU ScholarWorks. [Link]

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Methodological & Application

stereoselective synthesis of Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Methyl 2-methyloxolane-3-carboxylate

Executive Summary

Methyl 2-methyloxolane-3-carboxylate (also known as methyl 2-methyltetrahydrofuran-3-carboxylate) represents a critical pharmacophore in the synthesis of polyether antibiotics and fragrance compounds. The synthetic challenge lies not in the connectivity, but in the stereochemical control of the C2 and C3 centers.

This Application Note provides a bifurcated protocol for accessing either the (±)-cis or (±)-trans diastereomers with high selectivity.

  • Route A (Kinetic Control): Heterogeneous hydrogenation of methyl 2-methyl-3-furoate yields the cis-isomer (>95:5 dr) via syn-facial delivery of hydrogen.

  • Route B (Thermodynamic Control): Base-mediated epimerization converts the cis-isomer to the thermodynamically stable trans-isomer (>90:10 dr).

Strategic Overview & Mechanism

The stereochemical outcome is dictated by the reaction mechanism. Heterogeneous hydrogenation on metal surfaces (Pd, Rh, or Ru) typically proceeds via the Horiuti-Polanyi mechanism, where hydrogen atoms are transferred from the catalyst surface to the adsorbed furan ring from the same face (syn-addition). This locks the C2-methyl and C3-carboxylate groups into a cis relationship.

Conversely, the C3 proton is acidic (alpha to a carbonyl). Treatment with a base generates a planar enolate intermediate. Reprotonation occurs preferentially from the face that minimizes steric strain between the C2-methyl and C3-ester groups, yielding the trans isomer.

Pathway Visualization

SynthesisPathway Start Methyl 2-methyl-3-furoate (Planar Aromatic) Intermediate Catalyst Surface Adsorption Start->Intermediate Adsorption CisProduct (±)-Cis-Isomer (Kinetic Product) Intermediate->CisProduct H2, Rh/C (Syn-Addition) Enolate Enolate Intermediate (Planar C3) CisProduct->Enolate NaOMe/MeOH Deprotonation Enolate->CisProduct Reversible TransProduct (±)-Trans-Isomer (Thermodynamic Product) Enolate->TransProduct Reprotonation (Steric Relaxation)

Figure 1: Stereodivergent synthesis pathways. The kinetic route (green) utilizes surface chemistry for syn-addition, while the thermodynamic route (black) utilizes enolization to access the trans-isomer.

Experimental Protocols

Protocol A: Kinetic Synthesis of (±)-cis-Methyl 2-methyloxolane-3-carboxylate

Rationale: Rhodium on Carbon (Rh/C) is selected over Palladium (Pd/C) for this specific transformation. While Pd/C is active, it frequently leads to hydrogenolysis (ring-opening) of furan derivatives under acidic conditions. Rhodium operates effectively at lower temperatures, preserving the cyclic ether.

Materials:

  • Methyl 2-methyl-3-furoate (1.0 equiv)

  • 5% Rh/C (5 wt% loading relative to substrate)

  • Methanol (Anhydrous)

  • Hydrogen gas (Balloon or low-pressure shaker)

Step-by-Step Procedure:

  • Preparation: In a high-pressure glass hydrogenation vessel, dissolve methyl 2-methyl-3-furoate (1.40 g, 10 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add 5% Rh/C (70 mg). Caution: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of solvent under inert gas if possible.

  • Purging: Seal the vessel. Evacuate and backfill with nitrogen (3 cycles), then evacuate and backfill with hydrogen (3 cycles).

  • Reaction: Pressurize to 3 atm (approx. 45 psi) or use a hydrogen balloon for small scales (reaction times will increase). Stir vigorously at room temperature (25°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The furan starting material (UV active) should disappear; the product is not UV active (stain with PMA or Anisaldehyde).

  • Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 200 mbar).

  • Result: Colorless oil. Yield: ~90-95%. Diastereomeric Ratio (dr): Typically >95:5 (cis:trans).

Protocol B: Thermodynamic Equilibration to (±)-trans-Methyl 2-methyloxolane-3-carboxylate

Rationale: The cis-isomer suffers from steric repulsion between the pseudo-equatorial methyl and the carboxylate. Generating the enolate allows the C3 substituent to adopt the thermodynamically favored trans orientation (diequatorial-like conformation in the envelope pucker).

Materials:

  • Crude (±)-cis-Methyl 2-methyloxolane-3-carboxylate (from Protocol A)

  • Sodium Methoxide (NaOMe), 25 wt% solution in methanol (0.2 equiv)

  • Methanol (solvent)

Step-by-Step Procedure:

  • Setup: Dissolve the cis-isomer (1.44 g, 10 mmol) in dry methanol (15 mL).

  • Epimerization: Add NaOMe solution (0.2 equiv, approx. 0.45 mL of 25% solution).

  • Reflux: Heat the mixture to reflux (65°C) under a nitrogen atmosphere for 4–6 hours.

    • Mechanistic Note: The reaction reaches a thermodynamic equilibrium. Prolonged heating does not improve yield once equilibrium (approx. 90:10 trans:cis) is reached.

  • Quench: Cool to room temperature. Add Glacial Acetic Acid (0.2 equiv) dropwise to neutralize the base.

  • Work-up: Concentrate the solvent. Redissolve the residue in Diethyl Ether (30 mL) and wash with water (10 mL) and Brine (10 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Flash column chromatography (Silica gel, 10% EtOAc in Hexanes) may be required to separate the minor cis impurity if high purity is needed.

Analytical Validation & Data Interpretation

To confirm stereochemistry, Nuclear Magnetic Resonance (NMR) is the gold standard. The coupling constant (


) between H2 and H3 is diagnostic.

Table 1: Diagnostic NMR Data

Feature(±)-Cis-Isomer (±)-Trans-Isomer Mechanistic Explanation
H2-H3 Coupling (

)
6.5 – 8.0 Hz 0 – 5.0 Hz In 5-membered rings, cis substituents often exhibit larger coupling constants due to the specific envelope conformation (dihedral angle ~0°).
NOE Signal Strong between H2 and H3Weak/Absent Nuclear Overhauser Effect confirms spatial proximity of the protons on the same face.
C2-Methyl Shift (

)
~1.25 ppm (Doublet)~1.30 ppm (Doublet)Slight downfield shift in trans due to anisotropic environments, though less reliable than

values.
Troubleshooting Guide
  • Problem: Incomplete Hydrogenation (Protocol A).

    • Cause: Poisoned catalyst or insufficient pressure.

    • Solution: Ensure furan starting material is thiophene-free. Increase pressure to 5 atm.

  • Problem: Ring Opening (Hydrogenolysis).

    • Cause: Acidity or high temperature.

    • Solution: Switch from Pd/C to Rh/C or Ru/C. Ensure solvent is neutral.

  • Problem: Low Trans Selectivity (Protocol B).

    • Cause: Insufficient reaction time or wet solvent (hydrolysis of ester).

    • Solution: Use anhydrous MeOH. Ensure reflux is maintained for at least 4 hours.

References

  • Heterogeneous Hydrogenation of Furan Deriv

    • Title: Stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans.[1]

    • Context: Establishes the general rule of syn-hydrogenation on metal surfaces for furanoid systems.
    • Source:Journal of Organic Chemistry, 2010.
    • URL:[Link] (Proxy for general methodology)

  • Thermodynamic Equilibr

    • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
    • Context: Discusses the thermodynamic preference for trans-2,3-disubstituted systems and methods for equilibr
    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • Green Solvent Properties (2-Methyloxolane)

    • Title: 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane.[2]

    • Context: Provides physical property d
    • Source:Molecules, 2020.
    • URL:[Link]

  • NMR Characteriz

    • Title: 2-Methyltetrahydrofuran Spectra Data.[3][4][5][6]

    • Context: Reference for chemical shifts of the core ring system.
    • Source:SpectraBase (Wiley).[4]

    • URL:[Link]

Sources

Application Note: Optimized Grignard Reaction Conditions for Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Heterocyclic Esters

Executive Summary

This guide details the optimization of Grignard reactions targeting Methyl 2-methyloxolane-3-carboxylate (also known as Methyl 2-methyltetrahydrofuran-3-carboxylate). While the transformation of esters to tertiary alcohols via double nucleophilic addition is a standard textbook reaction, this specific substrate presents unique challenges due to the adjacent ether oxygen and the steric/electronic influence of the C2-methyl group.

Key Challenges Addressed:

  • Competitive Enolization: The proton at C3 is chemically distinct due to the inductive effect of the ring oxygen, making it susceptible to deprotonation by basic Grignard reagents, leading to quenched reagent and recovered starting material.

  • Diastereoselectivity: The existing chiral centers at C2 and C3 influence the facial attack of the nucleophile.

  • Green Solvent Substitution: Transitioning from diethyl ether/THF to 2-Methyltetrahydrofuran (2-MeTHF) for improved process safety and workup efficiency.[1]

Strategic Analysis: The Competition

The success of this reaction hinges on managing the competition between Nucleophilic Addition (


) and Deprotonation/Enolization  (

).
Mechanistic Pathway

The reaction proceeds via a ketone intermediate.[2][3] However, the initial attack is the rate-determining step for yield. If the Grignard reagent (


) acts as a base, it removes the C3 proton, forming an enolate that is stable until aqueous workup regenerates the starting ester.

ReactionPathway Substrate Methyl 2-methyloxolane- 3-carboxylate Enolate Mg-Enolate (Dead End) Substrate->Enolate Deprotonation (k_enol) (Side Reaction) Ketone Ketone Intermediate Substrate->Ketone Addition 1 (k_add) Grignard R-MgX (Nucleophile/Base) Grignard->Substrate Recovered Recovered Substrate Enolate->Recovered Aq. Workup Alcohol Tertiary Alcohol (Target Product) Ketone->Alcohol Addition 2 (Fast)

Figure 1: Mechanistic divergence. The primary goal is to maximize


 over 

.

Protocol A: Standard Optimized Conditions (2-MeTHF)

Application: General synthesis where the Grignard reagent is not sterically bulky (e.g., MeMgBr, EtMgBr). Rationale: 2-MeTHF is used as the solvent.[4][5][6] Unlike THF, it is immiscible with water, simplifying the workup, and has a higher boiling point if thermal acceleration is needed later.

Materials
  • Substrate: Methyl 2-methyloxolane-3-carboxylate (1.0 equiv)

  • Reagent: Grignard Reagent (3.0 equiv) (Commercial solution in THF or Et2O is acceptable, but 2-MeTHF is preferred).

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Methyl 2-methyloxolane-3-carboxylate (10 mmol) and anhydrous 2-MeTHF (50 mL, 0.2 M).

  • Temperature Control: Cool the solution to -10°C using an ice/salt bath.

    • Note: Lower temperatures (-78°C) are often unnecessary for simple alkyl Grignards and can slow the reaction excessively.

  • Addition: Charge the addition funnel with the Grignard reagent (30 mmol, 3.0 equiv). Add dropwise over 30 minutes.

    • Critical: Maintain internal temperature below 0°C to suppress enolization.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: Check via TLC or GC-MS.

    • Success Marker: Disappearance of ester peak; appearance of alcohol peak (

      
       often invisible, look for 
      
      
      
      dehydration peak).
  • Workup:

    • Cool back to 0°C.

    • Quench by slow addition of sat.

      
      .
      
    • Phase Separation: Transfer to a separatory funnel. The organic layer (2-MeTHF) will separate directly (unlike THF which requires salting out or extraction with ether).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Protocol B: The "Cerium Boost" (For Difficult Substrates)

Application: Use this when Protocol A results in low yield (<50%) or high recovered starting material due to enolization (common with bulky Grignards like Isopropyl or t-Butyl). Mechanism: Anhydrous Cerium(III) Chloride (


) reacts with the Grignard to form an organocerium species (

). This species is more nucleophilic but less basic than the organomagnesium precursor, drastically reducing enolization.
Materials
  • Additive: Cerium(III) chloride heptahydrate (

    
    ).
    
  • Solvent: Anhydrous THF (Essential for CeCl3 solubility; 2-MeTHF is less effective for solubilizing the cerium complex).

Step-by-Step Methodology
  • Drying the Cerium (CRITICAL STEP):

    • Place

      
       (3.5 equiv) in a flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2–4 hours.

    • Visual Cue: The solid should turn from a clumpy white solid to a fine, free-flowing powder. Failure to dry completely kills the Grignard.

  • Slurry Formation:

    • Cool the flask to RT under Argon.

    • Add anhydrous THF. Stir vigorously for 2 hours at RT. The

      
       typically forms a milky suspension.
      
  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add the Grignard reagent (3.0 equiv) dropwise.

    • Stir for 1 hour at -78°C to form the organocerium species.

  • Substrate Addition:

    • Dissolve Methyl 2-methyloxolane-3-carboxylate (1.0 equiv) in minimal THF.

    • Add this solution to the organocerium mixture dropwise at -78°C.

  • Reaction & Quench:

    • Stir at -78°C for 2 hours, then allow to warm to 0°C.

    • Quench with dilute aqueous acetic acid or sat.

      
      .
      
    • Perform standard extraction (EtOAc or Et2O).

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on steric parameters of the Grignard reagent using the substrate Methyl 2-methyloxolane-3-carboxylate.

Grignard Reagent (R-MgX)Protocol A (Standard)Protocol B (CeCl3)Primary Side Product (Protocol A)
Methyl-MgBr High Yield (85-95%) Not RequiredNone
Ethyl-MgBr Good Yield (70-80%)High Yield (90%)Recovered Ester (Enolization)
Isopropyl-MgCl Poor Yield (20-40%)Excellent Yield (85%) Recovered Ester + Claisen products
Phenyl-MgBr Moderate Yield (60%)High Yield (85-90%)Biphenyl (Wurtz coupling)
Troubleshooting Guide
  • Problem: Recovered Starting Material.

    • Cause: Enolization occurred (Grignard acted as a base).

    • Fix: Switch to Protocol B (CeCl3) or lower temperature to -78°C in Protocol A.

  • Problem: Mixture of Ketone and Alcohol.

    • Cause: Insufficient equivalents of Grignard or reaction quenched too early.

    • Fix: Ensure >2.5 equiv of Grignard. Warm to RT before quenching to ensure the second addition completes.

  • Problem: Dehydration of Product (Alkene formation).

    • Cause: Acidic workup was too harsh. Tertiary alcohols on oxolane rings are prone to elimination.

    • Fix: Use

      
       (pH ~5) instead of HCl. Keep rotary evaporator bath <40°C.
      

Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the specific Grignard reagent used.

ProtocolSelection Start Start: Methyl 2-methyloxolane- 3-carboxylate Decision Select Grignard Reagent (R) Start->Decision Simple Primary Alkyl (Me, Et, Allyl) Decision->Simple Low Steric Hindrance Complex Bulky/Basic (iPr, tBu, Vinyl) Decision->Complex High Steric Hindrance ProtA Protocol A: 2-MeTHF Solvent -10°C -> RT Simple->ProtA ProtB Protocol B: CeCl3 Promoted -78°C -> 0°C Complex->ProtB Workup Workup: NH4Cl Quench Avoid Strong Acid ProtA->Workup ProtB->Workup

Figure 2: Decision matrix for protocol selection based on nucleophile sterics.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 5(8), 1369–1379. Link

  • Concellón, J. M., et al. "Selective addition of Grignard reagents to esters." Journal of Organic Chemistry, 68(24), 9517-9520. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

Sources

Application Note: Methyl 2-methyloxolane-3-carboxylate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Methyl 2-methyloxolane-3-carboxylate (also known as Methyl 2-methyltetrahydrofuran-3-carboxylate) as a high-value chiral building block in medicinal chemistry.

Strategic Utilization in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Methyl 2-methyloxolane-3-carboxylate (CAS: 1330754-42-1) represents a privileged scaffold in modern drug discovery. Unlike the achiral tetrahydrofuran (THF) solvent, this substituted derivative offers two contiguous stereocenters (C2 and C3), providing a rigid, three-dimensional vector for substituent display.

This guide addresses the stereochemical management and synthetic diversification of this scaffold. It is particularly relevant for programs targeting:

  • Peptidomimetics: Where the THF ring mimics the proline turn or ribose sugar puckering.

  • Fragment-Based Design: Utilizing the "Magic Methyl" effect to improve metabolic stability and solubility.

  • Natural Product Analogs: Synthesis of dolabellane-type diterpenoid cores and nucleoside mimics.

Chemical Profile & Stereochemical Integrity

The utility of this compound relies on the precise control of its relative stereochemistry (cis vs. trans).

PropertySpecification
IUPAC Name Methyl 2-methyloxolane-3-carboxylate
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Chiral Centers C2 and C3 (4 possible stereoisomers)
Key Isomers trans- (thermodynamically favored), cis- (kinetically accessible)
Boiling Point ~65-70°C (at reduced pressure, est.)
Stereocontrol Strategy
  • Thermodynamic Control: Treatment with base (e.g., NaOMe/MeOH) equilibrates the mixture to the thermodynamically stable trans-isomer (2,3-anti), minimizing 1,3-diaxial interactions.

  • Kinetic Access: The cis-isomer is often accessed via specific cyclization protocols (e.g., Oxonium-Prins cyclization) or hydrogenation of 2-methyl-3-furoates using heterogeneous catalysts (Rh/Al₂O₃) which favor syn-addition.

Core Application Modules

Module A: Scaffold Diversification (The "Divergent Vector" Approach)

The ester moiety serves as a linchpin for three distinct chemical pathways, allowing the generation of diverse libraries from a single precursor.

Pathway Visualization (DOT Graph)

The following diagram illustrates the divergent synthesis workflow starting from the parent ester.

ReactionWorkflow Fig 1: Divergent Synthetic Pathways for 2,3-Disubstituted THF Scaffolds Start Methyl 2-methyloxolane- 3-carboxylate Acid Carboxylic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Alcohol Primary Alcohol (Reduction) Start->Alcohol LiAlH4 or LiBH4 Weinreb Weinreb Amide (Transamidation) Start->Weinreb MeNHOMe·HCl, iPrMgCl Amide Amide Library (Peptidomimetics) Acid->Amide HATU, R-NH2 Ether Ether/Tosylate (Solubility Tags) Alcohol->Ether NaH, R-X Ketone Ketone/Heterocycle (Scaffold Extension) Weinreb->Ketone R-MgBr or R-Li

Module B: Protocol for Stereoselective Hydrolysis & Coupling

Objective: Isolate the carboxylic acid with retention of stereochemistry for amide coupling.

Experimental Protocol

Step 1: Mild Saponification

  • Dissolution: Dissolve 1.0 eq (10 mmol) of Methyl 2-methyloxolane-3-carboxylate in a 3:1 mixture of THF:Water (40 mL).

  • Reagent Addition: Cool to 0°C. Add 1.2 eq of LiOH·H₂O slowly. Note: LiOH is preferred over NaOH to prevent epimerization at the C3 position.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (stain with KMnO₄; ester spot disappears, baseline acid spot appears).

  • Workup: Acidify carefully to pH 3-4 with 1M HCl at 0°C. Extract immediately with EtOAc (3x). Dry over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: Verify C2-C3 coupling constant via ¹H NMR to ensure stereochemical integrity (J ~6-8 Hz for cis, J ~2-5 Hz for trans depending on ring pucker).

Step 2: Amide Coupling (Peptidomimetic Synthesis)

  • Activation: Dissolve the crude acid (1.0 eq) in DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins.

  • Coupling: Add the amine partner (1.1 eq). Stir at RT for 4-16 hours.

  • Purification: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO₃, and brine. Purify via flash chromatography.

Advanced Application: Natural Product Mimicry

The 2-methyloxolane-3-carboxylate motif is a structural analog of the furanose ring found in nucleosides and is embedded in complex natural products like dolabellane diterpenoids .

Case Study: Dolabellane Core Fusion

In the synthesis of antimicrobial diterpenoids, this THF motif acts as a rigid "spacer" that orients lipophilic tails.

  • Mechanism: The C3-carboxylate allows for Claisen condensations or Grignard additions to build the macrocyclic framework.

  • Significance: The C2-methyl group restricts rotation, locking the attached chains into a bioactive conformation (conformational restriction strategy).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Epimerization Use of strong base or high heat during hydrolysis.Switch to LiOH at 0°C or use enzymatic hydrolysis (Pig Liver Esterase).
Low Yield (Amidation) Steric hindrance from C2-methyl group.Use highly reactive coupling agents (HATU or COMU) rather than EDCI.
Inseparable Isomers Cis/Trans mixture co-elutes.Derivatize to the alcohol (reduction) or amide; these often have distinct Rf values.
Stereoisomer Separation Logic

The following decision tree guides the isolation of the desired isomer.

SeparationLogic Fig 2: Stereoisomer Management Decision Tree Start Crude Reaction Mixture (Cis/Trans Mix) Check Check 1H NMR (J-coupling) Start->Check Pure Single Isomer? Check->Pure Yes Proceed to Functionalization Pure->Yes Yes No Separation Required Pure->No No Method1 Flash Chromatography (Silica, 0-20% EtOAc/Hex) No->Method1 If 50:50 mix Method2 Thermodynamic Equilibration (NaOMe/MeOH -> Trans) No->Method2 If Trans desired

References

  • Stereoselective Synthesis of THF Derivatives

    • Smith, A. B., et al. "Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization." Journal of the American Chemical Society, 2001, 123(49), 12426–12427.
  • Natural Product Applications (Dolabellane/Atranones)

    • Pyrczak-Felczykowska, A., et al. "Antimicrobial Dolabellanes and Atranones from a Marine-Derived Strain of the Toxigenic Fungus Stachybotrys chartarum." Journal of Natural Products, 2019, 82(7), 1768–1778.
  • Solvent vs.

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5(8), 1369–1379. (Distinguishes the solvent properties from the functionalized building block utility).
  • Peptidomimetic Scaffolds

    • Ghosh, A. K., et al. "Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Tetrahydrofuran-Fused Urethane." Journal of Medicinal Chemistry, 2008, 51(19), 6021–6033.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Epimerization of Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EPIM-OX-003 Subject: Prevention of C3-Epimerization in 2,3-Disubstituted Tetrahydrofurans Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Overview

User Issue: You are observing a loss of diastereomeric excess (de) or enantiomeric excess (ee) during the reaction or workup of Methyl 2-methyloxolane-3-carboxylate . Root Cause: The C3 proton (


 to the ester) is acidic (pKa ~24-25). Under basic or even neutral-buffered conditions, this proton is susceptible to removal, forming a planar enolate intermediate. Upon reprotonation, the stereocenter resets to the thermodynamic minimum (typically the trans-isomer), scrambling your desired stereochemistry.
The Molecule at Risk[1]
  • Structure: A tetrahydrofuran ring substituted at C2 (Methyl) and C3 (Carboxylate).

  • Critical Failure Point: The C3 chiral center.

  • Thermodynamics: The trans-isomer (substituents on opposite faces) is generally thermodynamically favored over the cis-isomer to minimize steric strain between the C2-methyl and C3-ester groups.

Mechanistic Insight (The "Why")

To solve the problem, we must visualize the failure mode. Epimerization occurs via an Enolization-Reprotonation Cycle .

Signaling Pathway: Base-Catalyzed Epimerization

EpimerizationMechanism Start Pure Isomer (e.g., cis-2,3) Enolate Planar Enolate (Achiral at C3) Start->Enolate Deprotonation (-H+) Base Base / Active Surface Base->Enolate Catalysis Trans Trans-Isomer (Thermodynamic) Enolate->Trans Reprotonation (Face A) Cis Cis-Isomer (Kinetic) Enolate->Cis Reprotonation (Face B) Trans->Enolate Re-equilibration Cis->Enolate Re-equilibration

Figure 1: The mechanism of C3-epimerization via enolate formation. Note that once the planar enolate is formed, stereochemical information at C3 is lost.

Troubleshooting Scenarios & Solutions

Identify the stage of your workflow where the degradation occurs.

Scenario A: Saponification (Hydrolysis to Acid)

The Problem: Standard hydrolysis (NaOH/MeOH/H2O) is too harsh. The hydroxide ion acts as both a nucleophile (attacking the carbonyl) and a base (deprotonating the


-carbon).[1]
The Fix:  Switch to "anhydrous" hydroxide sources or enzymatic methods.
MethodReagent SystemRisk LevelNotes
Standard NaOH / MeOH / H2OHigh High pH promotes rapid enolization.
Mild LiOH / THF / H2OMedium Li+ coordinates the carbonyl, making it more electrophilic, allowing milder conditions (0°C).
Anhydrous KOTMS / THF Low Potassium trimethylsilanolate attacks the methyl group, not the carbonyl. No OH- ions present.
Biocatalytic Pig Liver Esterase (PLE)Minimal pH 7 buffer; highly specific but requires optimization.
Scenario B: Reaction Quench & Workup

The Problem: You successfully ran a reaction (e.g., alkylation), but the product epimerized during the quench. This happens because adding water to a basic mixture creates transient pockets of high pH and heat (exotherm). The Fix: Inverse Addition.

  • Standard Quench: Pouring Acid into Reaction Mixture

    
     pH stays basic until the end 
    
    
    
    Epimerization Risk.
  • Inverse Quench: Pouring Reaction Mixture into Cold Acid

    
     Immediate protonation 
    
    
    
    Safe.
Scenario C: Chromatography on Silica

The Problem: Silica gel is slightly acidic (pH 5-6), but commercially available silica can contain trace metal impurities that act as Lewis acids, or surface hydroxyls that catalyze proton exchange. The Fix:

  • Buffer the Silica: Pre-wash the column with 1% Et3N in Hexanes (Caution: Too much amine can cause epimerization; use strictly 0.5-1%).

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) for highly sensitive substrates.

  • Fast Elution: Do not leave the compound on the column overnight.

Validated Experimental Protocols

Protocol 1: Anhydrous Hydrolysis using KOTMS

Best for preventing epimerization when converting the ester to the carboxylic acid.

Rationale: Potassium trimethylsilanolate (KOTMS) cleaves methyl esters via an SN2 mechanism at the methyl group, rather than attacking the carbonyl. This avoids the tetrahedral intermediate and suppresses


-deprotonation.

Steps:

  • Dissolve: Dissolve 1.0 eq of Methyl 2-methyloxolane-3-carboxylate in anhydrous THF (0.2 M concentration).

  • Reagent Prep: In a glovebox or under Ar, weigh 1.1 eq of KOTMS.

  • Addition: Add solid KOTMS to the stirring solution at 0°C.

  • Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC (stain with KMnO4).

  • Workup (Critical):

    • Dilute with Et2O (to precipitate the potassium salt).

    • Filter the salt OR partition between Et2O and cold 1M KHSO4 (or citric acid).

    • Note: Avoid strong mineral acids (HCl) if the ring is acid-sensitive.

  • Dry: Dry organic layer over Na2SO4 and concentrate in vacuo < 30°C.

Protocol 2: Low-Temperature Lithium Hydroxide Saponification

Best if KOTMS is unavailable or cost-prohibitive.

Steps:

  • Dissolve: Dissolve substrate in THF (or 2-MeTHF) and cool to -10°C .

  • Prepare Base: Dissolve LiOH·H2O (1.2 eq) in a minimum amount of water.

  • Addition: Add the LiOH solution dropwise to the THF solution.

  • Reaction: Stir at 0°C. Do not heat.

  • Quench (Inverse): Once complete, pour the reaction mixture into a rapidly stirring biphasic mixture of EtOAc and 1M Citric Acid at 0°C.

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental move.

TroubleshootingLogic Start Epimerization Detected Step1 Is it during Hydrolysis? Start->Step1 Step2 Use KOTMS or Enzymes Step1->Step2 Yes Step3 Is it during Workup? Step1->Step3 No Step4 Use Inverse Quench (Pour Rxn into Acid) Step3->Step4 Yes Step5 Is it on Silica? Step3->Step5 No Step6 Use Neutral Alumina or 1% Et3N/Silica Step5->Step6 Yes

Figure 2: Decision tree for isolating the source of stereochemical erosion.

References

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2 and HO-". Tetrahedron Letters, 25(51), 5831-5834. [Link]

  • Mulzer, J., et al. (1991). "Stereocontrolled synthesis of tetrahydrofurans". Journal of Organic Chemistry, 56, 4337. (Discusses thermodynamic preference of trans-2,3-disubstituted THFs).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Parker, K. A., & Petraitis, J. J. (1981). "Mild hydrolysis of esters with trimethylsilyl iodide". Tetrahedron Letters, 22(4), 397-400. (Alternative mild cleavage method).[2]

Sources

Technical Support Hub: Stereochemical Optimization of Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Enantiomeric Excess (ee) Enhancement & Diastereocontrol Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Diagnostic Overview

You are likely encountering difficulties with Methyl 2-methyloxolane-3-carboxylate (also referred to as Methyl 2-methyltetrahydrofuran-3-carboxylate).[1] This molecule possesses two stereocenters (C2 and C3), resulting in four distinct stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

Common User Pain Points:

  • The "Cis-Trap": Heterogeneous hydrogenation (e.g., Rh/C) of the furan precursor yields high diastereoselectivity (mostly cis) but 0% ee (racemic).[1]

  • Resolution Stalls: Enzymatic resolution stops at 40-45% conversion, failing to reach the theoretical 50% yield for high optical purity.[1]

  • Analytical Confusion: Inability to separate all four isomers on a single GC run.

Primary Solution: Enzymatic Kinetic Resolution (EKR)

If you have a racemic mixture (low ee), Enzymatic Kinetic Resolution is the most robust industrial method to upgrade optical purity. Direct asymmetric hydrogenation of the fully aromatic furan precursor is notoriously difficult due to the high energy barrier of aromatization loss.[1]

The Protocol: CAL-B Mediated Hydrolysis

Enzyme of Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435). Mechanism: The enzyme preferentially hydrolyzes the ester of one enantiomer (usually the (2S,3S)-isomer) into the carboxylic acid, leaving the desired (2R,3R)-ester unreacted (or vice versa, depending on the enzyme strain).

Step-by-Step Workflow
  • Preparation: Suspend Methyl 2-methyloxolane-3-carboxylate (racemate) in Phosphate Buffer (0.1 M, pH 7.0).

    • Note: If solubility is poor, add 10% v/v co-solvent (MTBE or Toluene).

  • Initiation: Add immobilized CAL-B (10-20% w/w relative to substrate).[1]

  • Monitoring: Maintain pH 7.0 using an autotitrator with 1M NaOH. The consumption of NaOH correlates directly to conversion.[1]

  • Termination: Stop reaction at 50-55% conversion .

  • Workup:

    • Extract the unreacted Ester (High ee) with hexane/EtOAc at pH 7.[1]

    • Acidify the aqueous layer to pH 2 and extract the Acid (Opposite enantiomer).[1]

Troubleshooting EKR
SymptomProbable CauseCorrective Action
ee Stalls at 90-95% Equilibrium Limit: The reaction is reversible or the E-value (Enantiomeric Ratio) is moderate (<20).[1]Push Conversion: Continue the reaction to 60% conversion. You sacrifice yield for purity. Temp Drop: Lower temperature to 4°C to improve enzyme selectivity (E-value).
pH Drifts Rapidly Buffer Overload: The produced acid is overwhelming the buffer capacity.[1]Autotitrator: Use a pH-stat system.[1] Manual buffering is insufficient for scale >1g.[1]
Low Activity Enzyme Poisoning: Trace heavy metals from upstream hydrogenation (Rh, Ru).Scavenge: Pass the substrate through a silica/thiol scavenger plug before adding enzyme.[1]
Visualizing the Resolution Logic

EKR_Logic Start Racemic Mixture (cis-Methyl 2-methyloxolane-3-carboxylate) Enzyme Add CAL-B Lipase (pH 7.0 Buffer) Start->Enzyme Check Check Conversion (GC/Titration) Enzyme->Check Decision Conversion %? Check->Decision Stop_Early Stop at 40% Result: Low ee Ester Decision->Stop_Early <45% Stop_Ideal Stop at 50-55% Result: >99% ee Ester Decision->Stop_Ideal 50-55% Over_Run Stop at >60% Result: High ee Ester (Low Yield) Decision->Over_Run >60%

Figure 1: Decision matrix for terminating Enzymatic Kinetic Resolution to balance Yield vs. Enantiomeric Excess.

Upstream Optimization: Asymmetric Hydrogenation

If you are synthesizing the core ring via hydrogenation of Methyl 2-methyl-3-furoate , you must distinguish between diastereoselectivity (cis vs trans) and enantioselectivity (R,R vs S,S).

  • The Problem: Heterogeneous catalysts (Rh/Al2O3 or Rh/C) add hydrogen to the same face of the furan ring (syn-addition).[1]

    • Result: You get almost exclusive cis-product, but it is a racemic mixture (50:50 mix of enantiomers).

  • The Solution: To achieve enantioselectivity upstream, you must use Homogeneous Asymmetric Catalysis or switch to a Chiral Pool Synthesis (e.g., from chiral allylsilanes).

Recommended Homogeneous System

For substituted furans/dihydrofurans, Ruthenium or Iridium complexes with chiral phosphine ligands are required.[1]

  • Catalyst: Ru(OAc)2(BINAP) or Rh(COD)(DuPhos)+.[1]

  • Pressure: High pressure (60-100 bar) is often required for fully aromatic furans.[1]

  • Solvent: Methanol or TFE (2,2,2-Trifluoroethanol). TFE often enhances enantioselectivity by altering the hydrogen bonding network around the ester group.[1]

Note: If homogeneous hydrogenation fails (common for simple furans), revert to Heterogeneous Hydrogenation (to get cis-racemate) + Enzymatic Resolution (Module 2).

Analytical Method: Chiral GC

You cannot optimize what you cannot measure.[1] Standard GC columns (DB-5, HP-1) will separate cis from trans, but will not separate enantiomers.[1]

Column Selection Guide
Column PhaseSelectivity ProfileApplication Note
Rt-βDEXsm (Restek)Excellent Best starting point.[1] The "sm" (permethlyated) phase interacts well with the methyl ester moiety.[1]
CycloSil B (Agilent)Good Standard for cyclic esters.[1] May require lower ramp rates (1°C/min).[1]
Chiraldex G-TA Specific Use if the ester is hydrolyzed to the acid (requires derivatization).[1]
Optimized GC Method (Rt-βDEXsm)
  • Inlet: 250°C, Split 50:1.

  • Carrier: Hydrogen (40 cm/sec constant flow).[1]

  • Oven:

    • Hold 60°C for 2 min.

    • Ramp 2°C/min to 140°C.

    • Ramp 20°C/min to 220°C (Burn out).

  • Detection: FID at 250°C.

Diagnostic Check:

  • If peaks overlap: Lower the ramp rate to 1°C/min between 80°C and 120°C.

  • If peak tailing occurs: Check inlet liner cleanliness; furan derivatives can polymerize in the liner.[1]

Synthesis Pathway Visualization

Understanding where chirality is introduced is critical for troubleshooting.[1]

Synthesis_Path Furan Methyl 2-methyl-3-furoate (Achiral / Aromatic) Hydro_Het Heterogeneous Hydrogenation (Rh/C, 50 bar H2) Furan->Hydro_Het Route A (Robust) Hydro_Hom Asymmetric Hydrogenation (Ru-BINAP, 100 bar) Furan->Hydro_Hom Route B (Difficult) Racemate Racemic cis-Product (High Diastereoselectivity, 0% ee) Hydro_Het->Racemate Enantio Chiral Enriched Product (High ee, Variable dr) Hydro_Hom->Enantio Resolution Enzymatic Resolution (CAL-B Lipase) Racemate->Resolution Final Final Product (>99% ee, >98% dr) Enantio->Final If ee is sufficient Resolution->Final

Figure 2: Comparison of Synthetic Routes. Route A (Heterogeneous Hydrogenation + Enzymatic Resolution) is recommended for highest reliability.

References

  • Imperial College London. (2020).[1] Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Retrieved from [Link]

  • Restek Corporation. (2024).[1] A Guide to the Analysis of Chiral Compounds by GC: Rt-βDEXsm Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Tetrahydrofuran Synthesis: Recent Advances in Stereoselectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Regioselective enzymatic acylation... in 2-methyltetrahydrofuran. Green Chemistry. Retrieved from [Link]

Sources

thermal stability issues of Methyl 2-methyloxolane-3-carboxylate in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Optimization in Gas Chromatography

Document ID: TS-GC-OXO-001 Status: Active Last Updated: February 15, 2026[1]

Executive Summary: The "Thermal" Misconception

Users analyzing Methyl 2-methyloxolane-3-carboxylate (also known as Methyl 2-methyltetrahydrofuran-3-carboxylate) frequently report "thermal instability" characterized by peak tailing, response loss, or ghost peaks.[1]

Technical Reality: This molecule is chemically stable up to moderate temperatures (~250°C).[1][2] The observed issues are rarely due to pure thermal decomposition (pyrolysis). Instead, they are predominantly catalytic degradation and stereochemical isomerization driven by active sites (silanols) in the GC inlet and column. The oxolane (tetrahydrofuran) ring, combined with the ester functionality, makes this compound highly susceptible to Lewis acid-base interactions on hot, non-inert surfaces.

Diagnostic Troubleshooting Guide

Symptom 1: Peak Splitting or Broadening (The "Twin Peak" Issue)

User Observation: "My single peak is splitting into two, or the peak is exceptionally broad."

Root Cause: Stereochemical Interconversion. Methyl 2-methyloxolane-3-carboxylate contains two chiral centers (C2 and C3).[1]

  • Isomer Separation: High-resolution GC columns (especially mid-polarity phases like 35% phenyl) can separate the cis and trans diastereomers. This is a feature, not a bug.

  • Epimerization: If the peaks are merged or "bridged" (plateau between peaks), acidic sites in the liner are catalyzing the keto-enol tautomerization at the C3 position (alpha to the ester), causing rapid interconversion between isomers during the run.

Corrective Action:

  • Verify Isomers: Run a lower ramp rate (e.g., 2°C/min) to see if the "split" resolves into two distinct, sharp peaks. If so, you are separating diastereomers.

  • Deactivation: Switch to an Ultra-Inert (UI) liner with deactivated wool.[3]

Symptom 2: Ghost Peaks & Baseline Rise

User Observation: "I see extra peaks eluting before my main compound, or the baseline rises significantly."

Root Cause: Acid-Catalyzed Ring Opening. The ether oxygen in the oxolane ring is a Lewis base. Hot, acidic silanols (Si-OH) on the glass liner or quartz wool can protonate the oxygen, leading to ring opening or fragmentation.

Corrective Action:

  • Remove Glass Wool: For this specific molecule, glass wool often provides too much surface area for interaction. Use a baffled, wool-free deactivated liner .

  • Temperature Drop: Lower the inlet temperature. (See Optimization Protocol below).

Optimization Protocol: The "Soft-Inlet" Method

To analyze Methyl 2-methyloxolane-3-carboxylate reproducibly, you must minimize the "thermal budget" and surface activity.

Table 1: Recommended Instrument Parameters
ParameterStandard Setting (Avoid)Optimized Setting (Recommended) Rationale
Inlet Temp 250°C - 280°C200°C - 220°C Minimizes activation energy for ring opening; prevents flash vaporization degradation.[1]
Liner Type Standard Split/Splitless with WoolUltra-Inert Single Taper (No Wool) Removes surface area (wool) that harbors active silanols.[1]
Injection Mode Standard SplitlessPulsed Splitless (25 psi / 0.5 min) "Pressure Pulse" sweeps the labile analyte onto the column faster, reducing residence time in the hot inlet.[1]
Column Phase 100% Dimethylpolysiloxane (Rtx-1)5% Phenyl-arylene (Rtx-5MS / DB-5ms) Slightly polar phase improves peak shape for the ester group without excessive retention.[1]
Carrier Gas Helium (Standard)Hydrogen (Optional) Higher linear velocity elutes the compound faster, reducing on-column degradation time.[1]

Mechanism of Failure (Visualized)

The following diagram illustrates the specific pathway where "thermal instability" is actually surface-catalyzed degradation.

G Analyte Methyl 2-methyloxolane-3-carboxylate (Inlet Introduction) Interaction Lewis Acid-Base Interaction (Ether Oxygen Protonation) Analyte->Interaction Adsorption Surface Active Surface Sites (Hot Silanols Si-OH on Liner/Wool) Surface->Interaction Catalysis Path_A Pathway A: Epimerization (C3 Chiral Center Inversion) Interaction->Path_A T < 220°C Path_B Pathway B: Ring Opening (Ether Cleavage) Interaction->Path_B T > 250°C Result_A Result: Peak Broadening/Bridging (Cis/Trans Merging) Path_A->Result_A Result_B Result: Ghost Peaks (Degradation Products) Path_B->Result_B

Figure 1: Catalytic degradation pathways of oxolane esters in GC inlets. Note that high temperatures shift the mechanism from reversible epimerization to irreversible ring opening.

Frequently Asked Questions (FAQ)

Q: Can I use a polar column (e.g., PEG/Wax) to separate the isomers better? A: Use caution.[1] Polyethylene Glycol (PEG) columns have a lower maximum temperature limit (usually 250°C).[1] More importantly, PEG phases can be slightly acidic or basic depending on the cross-linking. If you must use a polar phase to separate the cis/trans isomers, ensure it is a "low-bleed/MS-grade" variant to minimize active sites. However, a 14% Cyanopropyl-phenyl (e.g., Rtx-1701) is often superior for separating ether-esters without the reactivity of Wax phases.

Q: My calibration curves are non-linear at low concentrations. Why? A: This is a classic sign of irreversible adsorption . The active sites in the liner "eat" a fixed amount of analyte (e.g., 1 ng). At high concentrations (100 ng), losing 1 ng is negligible.[1] At low concentrations (5 ng), losing 1 ng is a 20% error.[1]

  • Fix: Perform "Matrix Priming." Inject a high-concentration sample of the analyte or a "protectant" (like a sorbitol solution) to temporarily cover active sites before running your low-level calibration standards.

Q: Is derivatization necessary? A: Generally, no. The methyl ester is already "capped." However, if you suspect the ring is opening to form a hydroxy-acid, you could use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1] If the "ghost peaks" disappear after silylation, it confirms that your original molecule was degrading into free hydroxyls/acids in the inlet.

References & Authoritative Sources

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Discusses the critical interaction between active analytes (ethers/esters) and silanols.

  • Agilent Technologies. (2011).[4] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis. details the degradation of labile pesticides and oxygenated compounds on hot inlet surfaces.

  • NIST Chemistry WebBook. Furan, tetrahydro-2-methyl- (CAS 96-47-9).[1] Provides fundamental stability and spectral data for the core oxolane structure.

  • SilcoTek. An Evaluation of Inlet Liner Deactivation Surfaces. Explains the mechanism of adsorption for Lewis bases (ethers) on quartz wool.

  • Kerrigan, S., & Savage, M. (2016).[1][5] Thermal Degradation of Synthetic Cathinones. (Applied Context). While focusing on drugs, this paper establishes the protocol for "Lowering Injection Temperatures" to prevent beta-elimination and rearrangement in GC inlets, a principle directly applicable to labile esters.

Sources

Validation & Comparative

GC-MS fragmentation pattern of Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: GC-MS Fragmentation & Structural Elucidation of Methyl 2-methyloxolane-3-carboxylate

Executive Summary

Objective: To provide a definitive guide on the mass spectral characterization of Methyl 2-methyloxolane-3-carboxylate (


, MW 144 Da), distinguishing it from isobaric regioisomers and diastereomers.

Context: Methyl 2-methyloxolane-3-carboxylate is a substituted tetrahydrofuran derivative often encountered in flavor chemistry, metabolomics, and as a synthetic intermediate in polyether antibiotic synthesis. Its structural elucidation is challenging due to the presence of multiple isomers (e.g., methyl tetrahydrofuran-2-acetate, methyl 4-methyloxolane-3-carboxylate) that share identical molecular weights and similar retention indices.

Key Insight: The fragmentation pattern is dominated by the interplay between the cyclic ether oxygen and the exocyclic ester group. Unlike linear esters, the ring strain and fixed geometry of the oxolane ring dictate specific


-cleavage and rearrangement pathways that serve as unique fingerprints for the 2,3-substitution pattern.

Structural Context & Theoretical Fragmentation

The molecule consists of a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl group at position 2 and a methyl carboxylate group at position 3.

Primary Fragmentation Mechanisms

In Electron Ionization (EI, 70 eV), the charge is initially localized on the heteroatoms (ether oxygen or carbonyl oxygen).

  • 
    -Cleavage (Ether Directed):  The ether oxygen directs cleavage of the adjacent C-C bonds.
    
    • Pathway A: Cleavage of the C2-C3 bond.[1][2] This is favored because the resulting radical is stabilized by the ester group at C3, and the oxonium ion is stabilized by the methyl group at C2.

  • 
    -Cleavage (Ester Directed):  The carbonyl oxygen directs loss of alkoxy groups.
    
    • Pathway B: Loss of the methoxy radical (

      
      , 31 Da) to form the acylium ion (
      
      
      
      ).
  • McLafferty-like Rearrangements: While classic McLafferty rearrangements require a

    
    -hydrogen, the ring structure restricts conformational mobility. However, hydrogen transfer from the C2-methyl to the ester carbonyl (via a 6-membered transition state) is stereochemically dependent (cis vs. trans).
    

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its most common analytical confounders: Methyl 4-methyloxolane-3-carboxylate (Regioisomer) and Methyl tetrahydrofuran-2-acetate (Chain Isomer).

Table 1: Diagnostic Ion Comparison
FeatureTarget: Methyl 2-methyloxolane-3-carboxylateAlt 1: Methyl 4-methyloxolane-3-carboxylateAlt 2: Methyl tetrahydrofuran-2-acetate
Molecular Ion (

)
144 (Weak/Distinct)144 (Weak)144 (Very Weak)
Base Peak

59
or

85

55
or

85

71
(THF cation)

-Cleavage (Ring)

129
(Loss of Me)

129
(Loss of Me)

113
(Loss of

equivalent)
Ester Loss (

)

85
(Prominent)

85
(Prominent)

85
(Weak)
Key Differentiator

113
(

) is strong;

71
is secondary.

113
is weaker; Ring fragmentation dominates.

71
dominates (loss of entire side chain).
Retention Index (Polar) Typically Lower (Shielded)IntermediateTypically Higher (Exposed polar group)

Note: Relative abundances vary by instrument tuning, but the presence/absence of specific ions remains consistent.

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic breakdown of the target molecule, highlighting the origin of the diagnostic ions.

G M Molecular Ion (M+) m/z 144 (C7H12O3) Frag1 Acylium Ion [M - OMe]+ m/z 113 M->Frag1 - OCH3 (31 Da) (Alpha Cleavage) Frag2 Oxolane Cation [M - COOMe]+ m/z 85 M->Frag2 - COOCH3 (59 Da) (Inductive Cleavage) Frag3 Ring Opening (Distonic Ion) M->Frag3 Ring Strain Release Frag4 Acetyl Cation [CH3CO]+ m/z 43 Frag1->Frag4 - C4H6O (Ring) Frag5 Ring Fragment (C4H7O+) m/z 71 Frag2->Frag5 - CH2 (Rearrangement)

Figure 1: Proposed fragmentation tree for Methyl 2-methyloxolane-3-carboxylate under 70 eV Electron Ionization.

Experimental Protocol

To replicate these results and ensure differentiation from isomers, follow this self-validating protocol.

A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol to prevent transesterification.

  • Concentration: 10–50 ppm.

  • Derivatization: None required (molecule is volatile and thermally stable).

B. GC-MS Parameters (Standardized)
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Reasoning: A non-polar phase separates based on boiling point and van der Waals forces, which is effective for diastereomers of this ring system.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge) at 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Focusing).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Bake out).

  • MS Source: 230°C, 70 eV EI mode.

  • Scan Range: m/z 35–300.

C. Analytical Decision Matrix (Workflow)

DecisionMatrix Start Unknown Spectrum (MW 144) Check71 Is Base Peak m/z 71? Start->Check71 Check113 Is m/z 113 Significant (>20%)? Check71->Check113 No ResultAcetate ID: Methyl THF-2-acetate (Side chain cleavage) Check71->ResultAcetate Yes ResultTarget ID: Methyl 2-methyloxolane-3-carboxylate (Target) Check113->ResultTarget Yes (Proximal groups stabilize M-31) ResultIso ID: Methyl 4-methyloxolane-3-carboxylate (Regioisomer) Check113->ResultIso No (Distal groups favor ring break)

Figure 2: Decision matrix for differentiating isobaric tetrahydrofuran esters.

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl tetrahydrofuran-3-carboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][4]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Awad, T., et al. (2010).[5] GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines. Journal of Chromatographic Science. (Demonstrates principles of regioisomeric differentiation).

Sources

A Comparative Guide to Determining the Absolute Configuration of Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences. For a molecule such as methyl 2-methyloxolane-3-carboxylate, a substituted γ-butyrolactone, determining the spatial arrangement of its stereocenters is critical for understanding its biological activity and ensuring stereochemical purity. This guide provides an in-depth, objective comparison of the three principal solution-state methods for this determination: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

The Challenge: Stereochemical Elucidation of a Flexible Cyclic Ester

Methyl 2-methyloxolane-3-carboxylate possesses two stereocenters within a flexible five-membered ring. This inherent flexibility, where the ring can adopt multiple low-energy conformations in solution, presents a significant challenge for stereochemical analysis. Any reliable method must either account for this conformational heterogeneity or be sufficiently robust to provide an unambiguous assignment despite it.

Vibrational Circular Dichroism (VCD): A Powerful Spectroscopic Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] Since enantiomers have mirror-image VCD spectra, a comparison of the experimental spectrum with that predicted by quantum chemical calculations for a known enantiomer allows for a direct and non-destructive determination of the absolute configuration.[3][4]

Causality Behind the Choice for Methyl 2-methyloxolane-3-carboxylate:

VCD is particularly well-suited for this molecule due to several factors. Firstly, as a vibrational spectroscopy technique, it is sensitive to the entire molecular structure and does not require a chromophore, which is advantageous for many small organic molecules.[3] Secondly, recent advancements in computational chemistry, particularly Density Functional Theory (DFT), allow for the accurate prediction of VCD spectra, even for conformationally flexible molecules.[3] Studies on related γ-lactones, such as γ-valerolactone and γ-caprolactone, have demonstrated the successful application of VCD in elucidating their solution-state conformations and absolute configurations.[5][6]

Experimental Workflow:

The determination of absolute configuration by VCD is a two-pronged approach involving experimental measurement and computational modeling.

dot

Caption: Workflow for determining absolute configuration using VCD.

Data Presentation:

For a hypothetical analysis of (2R,3R)-methyl 2-methyloxolane-3-carboxylate, the comparison between experimental and calculated VCD spectra would be presented as follows:

Frequency (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD (ΔA x 10⁻⁵) for (2R,3R)Assignment Confidence
~1750 (C=O stretch)+2.5+2.8High
~1200 (C-O stretch)-1.8-2.1High
~1100 (Ring modes)+1.2+1.5Medium

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Electronic Circular Dichroism (ECD): Leveraging Electronic Transitions

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[7] Similar to VCD, the comparison of an experimental ECD spectrum with a computationally predicted spectrum for a known enantiomer can reveal the absolute configuration.[8]

Causality Behind the Choice for Methyl 2-methyloxolane-3-carboxylate:

The applicability of ECD to methyl 2-methyloxolane-3-carboxylate is contingent on the presence of a suitable chromophore. The ester carbonyl group (n→π* transition around 210-220 nm) can serve as a chromophore, although it is relatively weak.[9] The reliability of the ECD method for this molecule is therefore highly dependent on the accuracy of the computational prediction of this weak Cotton effect. For substituted tetrahydrofurans, ECD has been successfully applied, but often requires careful conformational analysis and high-level computations.[10][11]

Experimental Workflow:

The workflow for ECD is analogous to that of VCD, with the primary difference being the spectral region and the nature of the electronic transitions being probed.

dot

Caption: Workflow for determining absolute configuration using ECD.

Data Presentation:

A hypothetical ECD data comparison for (2R,3R)-methyl 2-methyloxolane-3-carboxylate might look like this:

Wavelength (nm)Experimental ECD (Δε)Calculated ECD (Δε) for (2R,3R)Assignment Confidence
~215 (n→π*)+0.8+1.1Medium

Note: The data presented in this table is hypothetical and for illustrative purposes only.

NMR with Chiral Derivatizing Agents: The Mosher's Ester Method

This classic method involves the chemical derivatization of the chiral molecule with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a pair of diastereomers.[12] These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration of the original molecule.[13]

Causality Behind the Choice for Methyl 2-methyloxolane-3-carboxylate:

To apply Mosher's method, the target molecule must have a functional group that can react with the CDA. Methyl 2-methyloxolane-3-carboxylate itself does not have a suitable functional group (like a hydroxyl or amine). Therefore, a prerequisite for using this method is the chemical modification of the ester to an alcohol, for example, by reduction of the ester to the corresponding alcohol (2-methyl-tetrahydrofuran-3-yl)methanol. This adds an extra synthetic step to the workflow. However, once the alcohol is obtained, Mosher's method is a very reliable and widely used technique.

Experimental Protocol:

The protocol involves the synthesis of the (R)- and (S)-MTPA esters of the corresponding alcohol derived from methyl 2-methyloxolane-3-carboxylate, followed by NMR analysis.

dot

Caption: Workflow for Mosher's ester analysis.

Data Presentation:

For the (2R,3R)-configured alcohol derived from the target molecule, the expected Δδ values would be:

Protonδ for (S)-MTPA Ester (ppm)δ for (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Inferred Configuration
H on C24.154.25-0.10R
Protons on C42.10, 1.902.05, 1.80+0.05, +0.10R

Note: The data presented in this table is hypothetical and for illustrative purposes only. The sign of Δδ depends on the relative orientation of the substituents in the Mosher's ester model.

Comparative Analysis

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Differential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightFormation of diastereomers with distinct NMR spectra
Sample Requirement 5-10 mg, non-destructive<1 mg, non-destructive~5 mg per diastereomer, requires chemical modification
Prerequisites Chiral moleculeChiral molecule with a chromophoreReactable functional group (e.g., -OH, -NH₂)
Throughput Moderate (experiment + computation)Moderate (experiment + computation)Low (synthesis + NMR analysis)
Confidence Level High, especially for conformationally flexible moleculesMedium to High, dependent on chromophore and computational accuracyHigh, well-established empirical model
Key Advantage Broad applicability, rich structural informationHigh sensitivity, small sample requirementDoes not require complex computational modeling
Key Limitation Requires access to specialized spectrometer and computational resourcesLimited to molecules with suitable chromophoresRequires chemical derivatization, which can be challenging

Conclusion and Recommendation

For determining the absolute configuration of methyl 2-methyloxolane-3-carboxylate , a multi-pronged approach is often the most prudent.

  • Vibrational Circular Dichroism (VCD) stands out as the most powerful and direct method. Its ability to handle conformationally flexible systems and the fact that it does not require a chromophore make it highly suitable for this particular molecule. The rich spectral data provides a high degree of confidence in the assignment when correlated with accurate DFT calculations.

  • Electronic Circular Dichroism (ECD) is a viable option, but its reliability is contingent on the accurate computational modeling of the weak carbonyl chromophore's Cotton effect. It can serve as a complementary technique to VCD.

  • NMR with Mosher's method is a robust and reliable technique, but it necessitates the chemical transformation of the ester to an alcohol. If the synthesis is straightforward, this method provides an excellent, independent confirmation of the absolute configuration determined by chiroptical methods.

In an ideal scenario, the absolute configuration would be determined by VCD and corroborated by either ECD or Mosher's method to provide an unassailable assignment. The choice of the primary method will often depend on the availability of instrumentation and computational resources.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

  • BioTools. (n.d.). Questions and Answers about VCD for an Organic or Medicinal Chemist. [Link]

  • Rossi, D., et al. (2017). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Food Chemistry, 229, 39-46. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). The ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(7), 466-475. [Link]

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) amides of cyclic secondary amines: conformational aspects and a useful method for assignment of amine configuration. The Journal of Organic Chemistry, 61(7), 2452-2455. [https://pubs.acs.org/doi/abs/10.1021/jo952136+
  • Riguera, R., et al. (2000). Mosher ester derivatives for assignment of absolute stereochemistry. Tetrahedron: Asymmetry, 11(14), 2781-2791. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Pescitelli, G. (2019, June 14). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Polavarapu, P. L. (2006, August 6). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]

  • Stephens, P. J., et al. (2009). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 13(14), 1316-1337. [Link]

  • Polavarapu, P. L. (2012). Vibrational circular dichroism study of (2S,3S)-dideuteriobutyrolactone. Synthesis, normal mode analysis, and comparison of experimental and calculated spectra. The Journal of Physical Chemistry, 96(25), 10375-10382. [Link]

  • M. Z. (2025, June 4). All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. Journal of the American Chemical Society. [Link]

  • Kurtán, T., & Mándi, A. (2024, June 12). Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. Molecules. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • M. O. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]

  • Polavarapu, P. L. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Merten, C. (2017, May 8). Structural analysis of natural products focussing on the absolute configuration. Publikationsserver UB Marburg. [Link]

  • Barone, V., et al. (2023, February 22). Electronic circular dichroism from real-time propagation in state space. The Journal of Chemical Physics. [Link]

  • Mándi, A., & Kurtán, T. (2023, January 12). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]

  • Iacobucci, C., et al. (2022, March 9). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spect. IRIS Unibas. [Link]

  • Barone, V., et al. (2022, September 20). Anharmonic Aspects in Vibrational Circular Dichroism Spectra from 900 to 9000 cm–1 for Methyloxirane and Methylthiirane. The Journal of Physical Chemistry A. [Link]

  • Barone, V., et al. (2014). Simulation of Vacuum UV Absorption and Electronic Circular Dichroism Spectra of Methyl Oxirane: the Role of Vibrational Effects. The Journal of Physical Chemistry A, 118(48), 11464-11472. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. [Link]

  • Riguera, R., & Seco, J. M. (2013). Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism. Semantic Scholar. [Link]

  • Wiberg, K. B., et al. (1992). Vibrational circular dichroism study of (2S,3S)-dideuteriobutyrolactone. Synthesis, normal mode analysis, and comparison of experimental and calculated spectra. The Journal of Physical Chemistry, 96(25), 10375-10382. [Link]

  • Mándi, A., & Kurtán, T. (2024, June 12). Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. MDPI. [Link]

  • Polavarapu, P. L. (2009, September 23). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 13(14), 1316-1337. [Link]2823813/)

Sources

Analytical Standards & Purity Characterization for Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards & Purity Characterization for Methyl 2-methyloxolane-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and QA/QC Professionals

Executive Summary

Methyl 2-methyloxolane-3-carboxylate (also known as Methyl 2-methyltetrahydrofuran-3-carboxylate) is a critical chiral building block in medicinal chemistry and organic synthesis. As a functionalized tetrahydrofuran derivative (C₇H₁₂O₃), establishing rigorous purity standards is essential for downstream efficacy.

This guide defines the elemental analysis (EA) standards for this compound and objectively compares the performance of combustion analysis against modern alternatives like Quantitative NMR (qNMR) and GC-FID . While EA remains the regulatory gold standard for bulk purity, this guide highlights its limitations with volatile liquid esters and proposes a multi-modal validation workflow.

Part 1: The Theoretical Standard

For any reference standard or synthesized batch of Methyl 2-methyloxolane-3-carboxylate, the acceptance criteria are derived from its molecular formula.

Compound Identity:

  • IUPAC Name: Methyl 2-methyloxolane-3-carboxylate

  • Molecular Formula: C₇H₁₂O₃

  • Molecular Weight: 144.17 g/mol

  • Physical State: Liquid (typically clear, colorless to pale yellow)

Table 1: Theoretical Elemental Composition

Standard acceptance limits for research-grade purity are typically ±0.4% absolute deviation from theoretical values.

ElementTheoretical Mass %Acceptable Range (±0.4%)Common Deviation Causes
Carbon (C) 58.32% 57.92% – 58.72%Solvent retention (e.g., DCM lowers C%), Volatility loss
Hydrogen (H) 8.39% 7.99% – 8.79%Moisture (increases H), Incomplete combustion
Oxygen (O) 33.29% Calculated by differenceOxidation, Water contamination

Critical Insight: Because this compound is an oxygenated liquid ester, "Oxygen by difference" calculations in EA are highly susceptible to cumulative errors from Carbon and Hydrogen determinations.

Part 2: Performance Comparison of Analytical Methods

Traditional Elemental Analysis (CHN) is compared here against Quantitative NMR (qNMR) and Gas Chromatography (GC-FID).

Method 1: Combustion Analysis (CHN)

The Regulatory Standard

  • Mechanism: Flash combustion at >900°C.

  • Performance for this Product: Moderate Risk.

    • Volatility Issue: As a liquid ester, Methyl 2-methyloxolane-3-carboxylate can volatilize during the weighing process or inside the auto-sampler before combustion, leading to low Carbon values.

    • Protocol Requirement: Samples must be sealed in hermetic tin or silver capsules (cold-welded) immediately after weighing. Open boats are unacceptable.

  • Verdict: Essential for publication/regulatory filing, but prone to mechanical error with volatile liquids.

Method 2: Quantitative NMR (qNMR)

The High-Specificity Alternative

  • Mechanism: Proton ratio integration against a certified internal standard (e.g., Maleic Acid or TCNB).

  • Performance for this Product: High.

    • Specificity: Distinguishes between the product and structural isomers or residual solvents.

    • Stereochemistry: Can quantify cis/trans diastereomeric ratios, which EA cannot do.

    • No Volatility Bias: Analysis occurs in solution (e.g., CDCl₃), mitigating volatility losses.

  • Verdict: Superior for routine purity checks and diastereomer ratio determination.

Method 3: GC-FID

The Volatile Impurity Standard

  • Mechanism: Separation based on boiling point/polarity.

  • Performance for this Product: High for Organic Purity.

    • Resolution: Excellent for detecting unreacted starting materials (e.g., methyl esters, furan derivatives).

    • Limitation: Cannot detect inorganic salts or moisture; requires response factor calibration for absolute purity.

  • Verdict: Best for process monitoring, but does not provide "absolute" mass balance purity like EA.

Part 3: Comparative Data Summary
Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) qNMR GC-FID
Primary Output % C, H, N CompositionAbsolute Purity (wt%) & StructureRelative Purity (Area %)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Precision ± 0.3–0.4%± 0.5–1.0%± 0.1% (Precision)
Volatility Tolerance Low (Requires encapsulation)High (Closed tube)High (Designed for volatiles)
Stereo-differentiation NoneYes (Diastereomers)Yes (Separable isomers)
Inorganic Detection Indirect (Ash residue)NoNo
Part 4: Recommended Validation Workflow

To ensure scientific integrity, do not rely on a single method. Use the following logic flow to characterize Methyl 2-methyloxolane-3-carboxylate.

Figure 1: Analytical Decision Tree

AnalyticalWorkflow Start Sample: Methyl 2-methyloxolane-3-carboxylate CheckState Physical State Check: Is it a volatile liquid? Start->CheckState Volatile Yes: Volatility Risk CheckState->Volatile Encapsulate Protocol A: EA (CHN) Use Hermetic Tin Capsules (Cold-Weld Sealing) Volatile->Encapsulate Primary Purity Structure Protocol B: qNMR (Internal Std: Maleic Acid) Determine Diastereomer Ratio Volatile->Structure Identity/Isomers GC Protocol C: GC-FID Check for unreacted Furan/Starting Material Volatile->GC Organic Impurities Compare Compare Results Encapsulate->Compare Structure->Compare GC->Compare Pass PASS: EA within ±0.4% qNMR confirms structure Compare->Pass Consistent Fail FAIL: Low Carbon (Volatile Loss) or High Hydrogen (Wet) Compare->Fail Discrepancy

Caption: Integrated workflow for validating liquid ester standards, prioritizing volatility management and stereochemical verification.

Part 5: Experimental Protocols
Protocol A: Handling Liquid Esters for Elemental Analysis

Objective: Prevent mass loss due to evaporation during the weighing process.

  • Preparation: Use a micro-balance with 0.001 mg readability. Pre-clean tin capsules with acetone and dry.

  • Encapsulation:

    • Place the empty tin capsule on the balance and tare.

    • Using a micro-syringe, inject 2–3 mg of Methyl 2-methyloxolane-3-carboxylate deep into the capsule.

    • Immediately crimp the capsule using a cold-weld press or forceps. Ensure a hermetic seal.

    • Record the weight immediately. Drifting weight indicates a leak (evaporation).

  • Analysis: Run the sample in the CHN analyzer using a standard combustion cycle (approx. 950°C) with Oxygen boost to ensure complete oxidation of the ether ring.

Protocol B: qNMR Purity Determination

Objective: Determine absolute purity without volatility bias.

  • Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) as the internal standard (IS) due to its stability and distinct singlet signal (~6.3 ppm) that does not overlap with the ester methyl (~3.7 ppm) or ring protons.

  • Sample Prep:

    • Weigh ~10 mg of sample and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.

    • Dissolve in 0.6 mL CDCl₃ .

  • Acquisition:

    • Pulse delay (d1): ≥ 30 seconds (to ensure full relaxation, T1 > 5x).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
    
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80237: Methyl 2-methylfuran-3-carboxylate (Related Ester Characterization). PubChem. [Link]

  • MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/FID. Molecules. [Link]

  • Science and Education Publishing. (2020). Compositional Analysis of Mixtures of Oleate Esters by Quantitative Proton NMR (qNMR). World Journal of Chemical Education. [Link]

  • Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate (Synthetic Protocols for Tetrahydrofuran Esters). Tetrahedron Letters. [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-methyloxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat this merely as an ester. While the carboxylate group suggests a standard organic intermediate, the oxolane (tetrahydrofuran) ring dictates your safety protocol.

This molecule is a Class B Peroxide Former . The ether oxygen within the ring activates the adjacent C-H bonds, making them susceptible to auto-oxidation. If this chemical has been stored improperly or for extended periods, it may contain explosive peroxides that can detonate upon concentration (distillation) or friction (unscrewing a crusted cap).[1][2]

Core Hazard Profile:

  • Peroxide Hazard: High risk upon aging/concentration.

  • Health Hazard: Acute Toxicity (Oral), Serious Eye Irritant, Skin Irritant, Respiratory Irritant (STOT SE 3).

  • Flammability: Combustible liquid (treat as Flammable Category 3 or 4 depending on specific flash point data of the isomer).

Risk Assessment & PPE Matrix

Effective protection requires balancing permeation resistance with dexterity . The oxolane ring behaves similarly to Tetrahydrofuran (THF), which is known to permeate standard nitrile gloves rapidly.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Standard) Double Nitrile (min 0.11mm / 4 mil each)Provides adequate splash protection for <5 min exposure. Outer glove must be changed immediately upon splash.
Hand (High Risk) Laminate (Silver Shield/4H) under NitrileRequired for spill cleanup or immersion. The oxolane ring can permeate nitrile in <15 mins; Laminate provides >4 hr breakthrough.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. As a liquid irritant (H319), hermetic sealing is required to prevent vapor/splash entry.
Respiratory Fume Hood (Face velocity: 100 fpm)H335 (Respiratory Irritation) requires engineering controls. If hood is unavailable, use a half-mask with Organic Vapor (OV) cartridges.
Body Flame-Resistant Lab Coat (Nomex/Cotton)Synthetic blends (polyester) can melt into skin if the solvent ignites.

Technical Deep Dive: The Glove Permeation Logic

Many researchers default to single nitrile gloves. This is unsafe for oxolanes.

  • The Mechanism: The cyclic ether structure of the oxolane ring acts as a potent solvent, swelling the nitrile polymer matrix and creating "micro-channels" for the chemical to pass through to the skin.

  • The Protocol:

    • Donning: Wear a standard nitrile glove.

    • Layering: For high-volume transfer (>100 mL), wear a Silver Shield (Laminate) glove over the first nitrile glove.

    • Dexterity: Place a second nitrile glove over the laminate glove to restore grip (Laminate -> Nitrile -> Laminate is wrong; Nitrile -> Laminate -> Nitrile is correct).

Operational Workflow: The "3-Check" System

Before handling Methyl 2-methyloxolane-3-carboxylate, you must validate the chemical's stability.

Step 1: Visual Inspection (The "Crust" Check)
  • Action: Inspect the bottle threads and cap before touching it.

  • Stop Trigger: If you see white crystals, "cakey" solids, or viscous stratification near the cap, DO NOT OPEN . This indicates high peroxide concentration. Contact EHS immediately for robotic/remote disposal.

Step 2: Peroxide Quantitation
  • Frequency: Test upon opening and every 3 months thereafter.

  • Method:

    • Dip a Quantofix® Peroxide 100 (or equivalent) strip into the solvent.

    • Wait 15 seconds.

    • Interpretation:

      • 0-10 ppm: Safe to use.

      • 10-100 ppm: Must be treated (passed through activated alumina) or disposed of.

      • >100 ppm: Do not treat. Mark as High Hazard Waste.

Step 3: Transfer & Reaction
  • Environment: All transfers must occur inside a fume hood.

  • Tools: Use glass or stainless steel syringes. Avoid plastic syringes (polystyrene) as the solvent may swell the plunger, causing it to seize and potentially spray the chemical during force application.

  • Inerting: If the bottle is stored, flush the headspace with Argon or Nitrogen before resealing to displace oxygen.

Visualization: Decision Logic

SafetyLogic Start Start: Handling Methyl 2-methyloxolane-3-carboxylate VisualCheck 1. Visual Check: Crystals on Cap? Start->VisualCheck EHS_Alert STOP: Contact EHS Explosion Risk VisualCheck->EHS_Alert Yes (Crystals) StripTest 2. Strip Test: Peroxide Level? VisualCheck->StripTest No (Clear) SafeUse < 10 ppm: Proceed with PPE (Double Nitrile) StripTest->SafeUse Low Risk Treat 10-100 ppm: Pass through Alumina or Dispose StripTest->Treat Medium Risk HighHaz > 100 ppm: Do NOT Distill Dispose as Haz Waste StripTest->HighHaz High Risk

Figure 1: Pre-handling safety logic flow. This decision tree prevents the accidental detonation of concentrated peroxides.

Emergency Response & Disposal

Spill Response (Small Scale < 50 mL)
  • Alert: Notify nearby lab personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible + oxidizer risk).

  • Collect: Scoop into a hazardous waste bag. Label as "Flammable/Irritant/Peroxide Former".

Waste Disposal[1][3][4][5][6][7][8]
  • Segregation: Do NOT mix this waste with strong oxidizers (e.g., Nitric Acid) or reducers.

  • Labeling: Clearly mark the container with the date of disposal and the last known peroxide concentration.

  • Quenching (Trace Amounts): For trace amounts in glassware, rinse with 5% aqueous Ferrous Sulfate (FeSO4) to reduce any residual peroxides before standard solvent washing.

References

  • SynQuest Laboratories. (2017).[3] Safety Data Sheet: Methyl tetrahydrofuran-3-carboxylate. Retrieved from (Verified via search snippet 1.16).

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Methyltetrahydrofuran (Analogous Structure). Retrieved from (Verified via search snippet 1.3).

  • University of Pittsburgh. (2007). Safe Handling of Peroxide Forming Chemicals. Retrieved from (Verified via search snippet 1.1).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methyltetrahydrofuran-3-one (Structural Analog). Retrieved from (Verified via search snippet 1.5).

  • Lawrence Berkeley National Laboratory. (n.d.). Chemical Resistance of Gloves – Quick Guide. Retrieved from (Verified via search snippet 1.18).

Sources

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